molecular formula C7H6FNO B14858295 6-Fluoro-4-methylpyridine-2-carbaldehyde

6-Fluoro-4-methylpyridine-2-carbaldehyde

Cat. No.: B14858295
M. Wt: 139.13 g/mol
InChI Key: ZOTCWJALGAXAKQ-UHFFFAOYSA-N
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Description

6-Fluoro-4-methylpyridine-2-carbaldehyde is a fluorinated pyridine derivative featuring a methyl substituent at the 4-position and an aldehyde group at the 2-position. This compound is of significant interest in medicinal and materials chemistry due to the electron-withdrawing fluorine atom, which modulates reactivity and binding interactions.

Properties

Molecular Formula

C7H6FNO

Molecular Weight

139.13 g/mol

IUPAC Name

6-fluoro-4-methylpyridine-2-carbaldehyde

InChI

InChI=1S/C7H6FNO/c1-5-2-6(4-10)9-7(8)3-5/h2-4H,1H3

InChI Key

ZOTCWJALGAXAKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)F)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4-methylpyridine-2-carbaldehyde can be achieved through several methods. One common approach involves the fluorination of 4-methylpyridine-2-carbaldehyde. This can be done using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . Another method involves the use of 2-amino-6-methylpyridine as a starting material, which undergoes a series of reactions including fluorination, oxidation, and formylation to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced fluorinating agents. The reaction conditions are carefully controlled to ensure the selective introduction of the fluorine atom at the desired position on the pyridine ring .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4-methylpyridine-2-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium methoxide (NaOMe), other nucleophiles

Major Products Formed

Scientific Research Applications

6-Fluoro-4-methylpyridine-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Fluoro-4-methylpyridine-2-carbaldehyde depends on its specific application. In biological systems, the fluorine atom can influence the compound’s interaction with molecular targets, such as enzymes or receptors. The electron-withdrawing nature of fluorine can enhance binding affinity and selectivity, leading to improved biological activity. Additionally, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, further modulating their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

6-Methyl-2-pyridinecarboxaldehyde (CAS: Not explicitly listed)

  • Structural Differences : Lacks the fluorine atom at the 6-position and the 4-methyl group, simplifying its electronic profile.
  • Applications : Used in research as a building block for ligands and bioactive molecules .

6-(2,4-Difluorophenyl)pyridine-2-carbaldehyde (CAS: 887979-81-9)

  • Structural Differences : Features a 2,4-difluorophenyl substituent instead of a 4-methyl group, significantly increasing steric bulk and lipophilicity .
  • Molecular Properties: Formula: C₁₂H₇F₂NO Molecular Weight: 219.19 g/mol Solubility: Typically stored in solution (e.g., 25 µL, 10 mM stock) for research use .
  • Applications : Likely employed in drug discovery for its enhanced aromatic fluorination, which improves metabolic stability and target binding.

2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS: 89581-58-8)

  • Structural Differences: Pyrimidine core (6-membered ring with two nitrogen atoms) vs. pyridine (one nitrogen), altering electronic properties.
  • Applications : Functions as a synthon in agrochemical or pharmaceutical synthesis, leveraging its dual functional groups for condensation reactions.

3-Hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carbaldehyde (CAS: 66-72-8)

  • Structural Differences : Contains hydroxyl and hydroxymethyl groups, enhancing hydrophilicity and enabling participation in redox or enzymatic processes.
  • Biological Relevance: A precursor to pyridoxal phosphate (vitamin B₆ coenzyme), critical in amino acid metabolism . This contrasts with 6-Fluoro-4-methylpyridine-2-carbaldehyde, which lacks hydroxyl groups and is less likely to engage in biological cofactor roles.

Comparative Data Table

Compound Name Core Structure Substituents CAS Number Molecular Weight (g/mol) Key Applications
This compound Pyridine 6-F, 4-CH₃, 2-CHO Not provided Not available Synthetic intermediate
6-Methyl-2-pyridinecarboxaldehyde Pyridine 6-CH₃, 2-CHO Not provided Not available Ligand synthesis
6-(2,4-Difluorophenyl)pyridine-2-carbaldehyde Pyridine 2,4-difluorophenyl, 2-CHO 887979-81-9 219.19 Drug discovery
2-Chloro-6-methylpyrimidine-4-carboxylic Acid Pyrimidine 2-Cl, 6-CH₃, 4-COOH 89581-58-8 Not available Agrochemical synthesis
3-Hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carbaldehyde Pyridine 3-OH, 5-CH₂OH, 2-CH₃, 4-CHO 66-72-8 Not available Vitamin B₆ metabolism

Key Research Findings

  • Electronic Effects: Fluorine in this compound enhances electrophilicity at the aldehyde group, favoring reactions like Schiff base formation compared to non-fluorinated analogs .
  • Biological Activity: Fluorinated pyridines (e.g., 6-(2,4-Difluorophenyl)pyridine-2-carbaldehyde) show improved pharmacokinetic profiles over non-fluorinated variants, making them valuable in antimicrobial or anticancer agent design .
  • Structural Diversity : Pyrimidine-based analogs (e.g., 2-Chloro-6-methylpyrimidine-4-carboxylic acid) exhibit distinct hydrogen-bonding capabilities due to additional nitrogen atoms, expanding utility in crystal engineering .

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